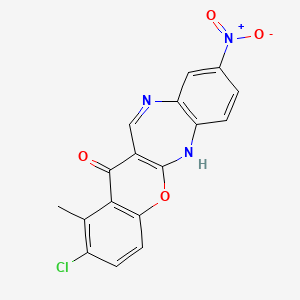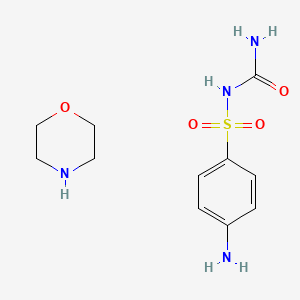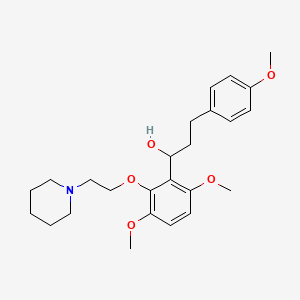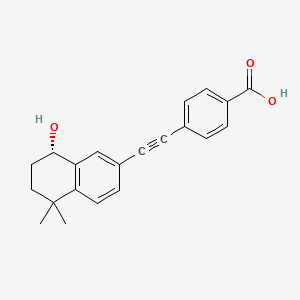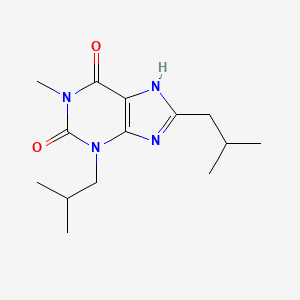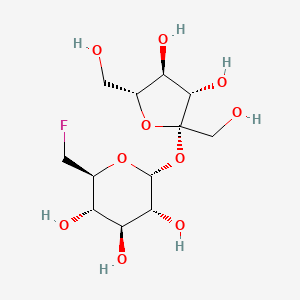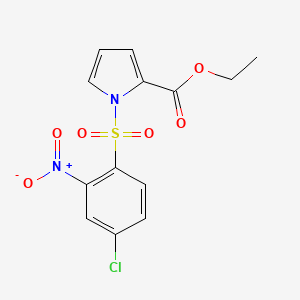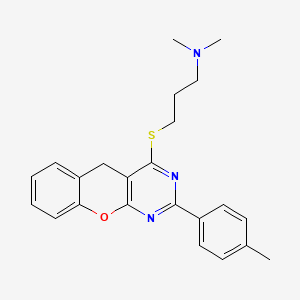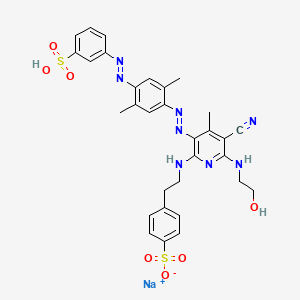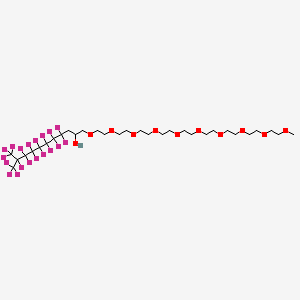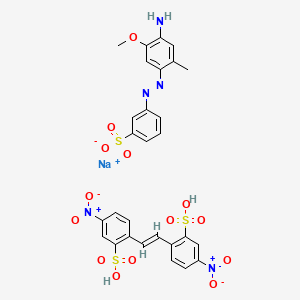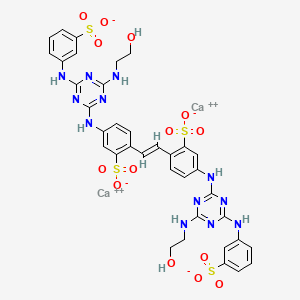
Dicalcium hydrogen-4,4'-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonate, triazine, and stilbene moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include triazine derivatives, sulfonated aromatic amines, and hydroxyethylamines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used as a fluorescent probe or a labeling agent due to its ability to interact with biological molecules. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, the compound may have potential applications in drug development and diagnostics. Its ability to bind to specific targets makes it a candidate for therapeutic and diagnostic agents.
Industry
In industrial applications, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic acid: A similar compound used in the production of optical brighteners.
Triazine-based dyes: Compounds with similar triazine structures used in dyeing and printing industries.
Uniqueness
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate stands out due to its combination of functional groups, which provide unique chemical and physical properties. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility.
Propriétés
Numéro CAS |
84681-96-9 |
|---|---|
Formule moléculaire |
C36H32Ca2N12O14S4 |
Poids moléculaire |
1065.1 g/mol |
Nom IUPAC |
dicalcium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O14S4.2Ca/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+2/p-4/b8-7+;; |
Clé InChI |
XFNLSNNZNDGCBG-MIIBGCIDSA-J |
SMILES isomérique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


